5-Amino-6-methoxynicotinic acid
Description
Historical Development of Pyridine (B92270) Carboxylic Acids in Synthetic Chemistry
The journey of pyridine carboxylic acids in chemistry began over a century ago, with some of the earliest research dating back to the late 1800s and early 1900s. vt.edu Initial studies uncovered the growth-inhibitory properties of naturally occurring pyridine compounds. vt.edu Over the decades, methods for their synthesis have evolved significantly. Early processes often involved the oxidation of pyridine derivatives, such as the oxidation of heterocyclic aromatic nitrogen compounds using reagents like nitric acid in a sulfuric acid medium, as detailed in patents from the mid-20th century. google.com These foundational methods, though sometimes hampered by low yields or harsh conditions, paved the way for more sophisticated and efficient synthetic routes developed in subsequent years, including various vapor-phase and liquid-phase oxidation processes. googleapis.com This historical progression has established pyridine carboxylic acids as fundamental and accessible building blocks in the synthetic chemist's toolkit.
Architectural Significance of Nicotinic Acid Scaffolds in Molecular Design
The nicotinic acid framework, a pyridine ring substituted with a carboxylic acid at the 3-position, is a scaffold of immense architectural significance, particularly in medicinal chemistry. nih.govnih.gov Its structure provides a rigid and defined orientation for appended functional groups, which is critical for precise interaction with biological targets. Nicotinic acid itself, also known as niacin or vitamin B3, has been used for decades to treat dyslipidemia. nih.govresearchgate.net The core scaffold has been the foundation for a vast number of therapeutic agents developed to treat a wide range of conditions, including tuberculosis, cancer, diabetes, and inflammatory diseases. nih.govresearchgate.netnih.gov The ability to modify the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and electronic distribution, thereby optimizing its efficacy and pharmacokinetic profile. nih.gov This makes the nicotinic acid scaffold a privileged structure in drug discovery and molecular design. nih.gov
Overview of Functionalized Nicotinic Acids as Versatile Synthetic Building Blocks
Functionalized nicotinic acids are highly valued as versatile building blocks in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the pyridine nitrogen, and various positions on the aromatic ring—allows for a diverse range of chemical transformations. chemistryjournal.net Chemists can leverage the carboxylic acid group for amide bond formation, esterification, or reduction, while the pyridine ring can undergo nucleophilic or electrophilic substitution, depending on the existing substituents. This versatility enables the construction of complex molecular architectures from relatively simple starting materials. acs.orgsciforum.net Modern synthetic strategies, including one-pot multicomponent reactions, have been developed to efficiently produce highly substituted nicotinic acid derivatives, further cementing their role as indispensable tools for creating novel heterocyclic compounds for pharmaceuticals, agrochemicals, and materials science. chemistryjournal.netacs.org
Specific Context of 5-Amino-6-methoxynicotinic Acid within Heterocyclic Synthesis Research
Within the broad family of functionalized nicotinic acids, 5-Amino-6-methoxynicotinic acid (CAS No. 1393568-65-4) emerges as a specialized synthetic building block. bldpharm.com Its structure is characterized by a nicotinic acid core functionalized with an amino group at the 5-position and a methoxy (B1213986) group at the 6-position. These substituents significantly influence the electronic properties and reactivity of the pyridine ring, making it a bespoke precursor for targeted synthetic applications.
While extensive, detailed research publications focusing specifically on the synthesis and reactivity of 5-Amino-6-methoxynicotinic acid are not widely available in public literature, its commercial availability indicates its utility as an intermediate in the synthesis of more complex heterocyclic systems. bldpharm.combldpharm.com The amino group provides a nucleophilic center for further derivatization, while the methoxy group acts as a powerful electron-donating group, activating the ring for certain transformations. Researchers in medicinal and materials chemistry can acquire this compound as a starting material for multi-step synthetic sequences, leveraging its unique substitution pattern to construct novel molecular targets without needing to perform the initial synthesis of the core structure.
Table 1: Chemical Properties of 5-Amino-6-methoxynicotinic acid
| Property | Value | Source |
| CAS Number | 1393568-65-4 | bldpharm.com |
| Molecular Formula | C₇H₈N₂O₃ | bldpharm.com |
| Molecular Weight | 168.15 g/mol | bldpharm.com |
| Canonical SMILES | COC1=C(N)C=C(C=N1)C(=O)O | |
| Status | Research/Building Block | bldpharm.combldpharm.com |
Properties
IUPAC Name |
5-amino-6-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYUXSMWLYJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 6 Methoxynicotinic Acid
Classical Approaches to the Construction of the Pyridine (B92270) Core
Classical methods for pyridine synthesis have traditionally relied on the condensation of acyclic precursors to form the heterocyclic ring. These methods, while foundational, often require harsh conditions and may lack regioselectivity.
Condensation and Cyclization Strategies
The Hantzsch pyridine synthesis and its variations represent a cornerstone of classical pyridine ring construction. google.com This method typically involves a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). google.com While powerful for the synthesis of symmetrical dihydropyridines, which can then be oxidized to pyridines, achieving the specific substitution pattern of 5-Amino-6-methoxynicotinic acid through a direct Hantzsch-type approach is challenging due to the required unsymmetrical nature of the precursors.
A more adaptable classical approach involves the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia source. nih.gov For the target molecule, a hypothetical strategy could involve the synthesis of a suitably functionalized 1,5-dicarbonyl precursor, though this would likely be a multi-step and potentially low-yielding process.
A summary of common condensation reactions for pyridine synthesis is presented below:
| Condensation Reaction | Precursors | General Characteristics |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Well-established, typically for symmetrical dihydropyridines, requires subsequent oxidation. google.com |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Leads to 2-pyridones, which can be further functionalized. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Versatile for producing a variety of substituted pyridines. |
Regioselective Functionalization of Pyridine Rings
An alternative to de novo ring construction is the functionalization of a pre-existing pyridine ring. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the regioselectivity of electrophilic and nucleophilic substitution reactions. Electrophilic substitution on an unsubstituted pyridine ring is difficult and typically occurs at the 3- and 5-positions. In contrast, nucleophilic aromatic substitution (SNAr) readily occurs at the 2-, 4-, and 6-positions. nih.govgoogle.comthieme-connect.comumsl.edu
For the synthesis of 5-Amino-6-methoxynicotinic acid, a starting material such as 6-hydroxynicotinic acid could be envisioned. Regioselective nitration at the 5-position, followed by methylation of the hydroxyl group and reduction of the nitro group, would lead to the desired product. However, controlling the regioselectivity of nitration in the presence of both a hydroxyl and a carboxylic acid group can be complex.
Nucleophilic Aromatic Substitution Routes for Precursor Compounds
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto the pyridine ring, particularly at the electron-deficient 2-, 4-, and 6-positions. nih.govgoogle.comthieme-connect.comumsl.edu This approach is highly relevant for the synthesis of precursors to 5-Amino-6-methoxynicotinic acid.
A plausible synthetic route could commence with a readily available starting material like 2,6-dichloronicotinic acid. Sequential and regioselective SNAr reactions could be employed to introduce the methoxy (B1213986) and amino groups. For instance, reaction with sodium methoxide (B1231860) could displace one of the chlorine atoms, followed by amination to displace the second. The regioselectivity of these substitutions would be a critical factor.
A similar strategy is detailed in a patent for the synthesis of 2-amino-6-methylnicotinic acid, where 2-chloro-3-cyano-6-methylpyridine undergoes ammonolysis at high temperature and pressure to replace the chloro group with an amino group. researchgate.net This demonstrates the feasibility of using SNAr with ammonia or its equivalents on a substituted chloropyridine.
Modern Advancements in the Synthesis of 5-Amino-6-methoxynicotinic Acid
Modern synthetic methods, particularly those employing transition-metal catalysis, have revolutionized the synthesis of highly functionalized pyridines, offering milder reaction conditions and greater functional group tolerance.
Transition-Metal Catalyzed Cross-Coupling Reactions for Pyridine Ring Construction or Functionalization
Transition-metal catalyzed cross-coupling reactions, such as Suzuki, Heck, and C-N coupling reactions, have become indispensable for the synthesis of complex aromatic systems, including substituted pyridines. These methods can be used for both the construction of the pyridine ring itself and the late-stage functionalization of a pre-formed pyridine core.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a premier method for the formation of carbon-nitrogen bonds. This reaction is particularly well-suited for the synthesis of aryl and heteroaryl amines from the corresponding halides or triflates.
A potential modern synthetic route to 5-Amino-6-methoxynicotinic acid could involve the use of a Buchwald-Hartwig amination as a key step. For example, a precursor such as methyl 5-bromo-6-methoxynicotinate could be coupled with a suitable ammonia equivalent, such as benzophenone (B1666685) imine, followed by hydrolysis to unveil the free amino group. The choice of palladium catalyst and ligand is crucial for the success of such a transformation.
A study by Perjési and colleagues on the synthesis of methyl 2-amino-6-methoxynicotinate highlights a modern approach that could be adapted. Their synthesis involved a microwave-induced regioselective methoxylation of a dichloronicotinate precursor, followed by a microwave-assisted SNAr reaction with p-methoxybenzylamine, and finally, a deprotection step via flow hydrogenation to yield the aminonicotinate. This sequence demonstrates the power of combining modern techniques like microwave synthesis and flow chemistry with classical reactions to achieve efficient and selective synthesis.
A hypothetical synthetic sequence for 5-Amino-6-methoxynicotinic acid adapting these modern principles is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Esterification | 5-Bromo-6-chloronicotinic acid, Methanol (B129727), Acid catalyst | Methyl 5-bromo-6-chloronicotinate |
| 2 | Methoxylation | Sodium methoxide, Methanol | Methyl 5-bromo-6-methoxynicotinate |
| 3 | Buchwald-Hartwig Amination | Ammonia equivalent (e.g., LHMDS), Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., XPhos), Toluene, Heat | Methyl 5-amino-6-methoxynicotinate |
| 4 | Hydrolysis | Aqueous base (e.g., NaOH), then acidification | 5-Amino-6-methoxynicotinic acid |
This table illustrates a plausible, multi-step synthesis that leverages the selectivity and efficiency of modern palladium-catalyzed C-N bond formation. The specific conditions for each step would require experimental optimization.
Copper-Mediated Coupling Reactions (e.g., Chan-Lam type)
Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, represent a powerful method for forming carbon-heteroatom bonds, such as the C-N bond in the target molecule. organic-chemistry.org The Chan-Lam reaction typically involves the coupling of an aryl boronic acid with an amine or alcohol, is catalyzed by copper complexes, and can often be performed in the open air at room temperature. organic-chemistry.org This methodology is an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. organic-chemistry.org
For the synthesis of a molecule like 5-Amino-6-methoxynicotinic acid, a Chan-Lam approach could theoretically be envisioned. For instance, a suitably protected 5-boronic acid-6-methoxynicotinic acid derivative could be coupled with an amino group source. Research has demonstrated the feasibility of Chan-Lam amination on related heterocyclic systems. For example, copper(II) acetate (B1210297) has been used to catalyze the coupling of arylboronic acids with various amines. organic-chemistry.org While a direct application to 5-Amino-6-methoxynicotinic acid is not prominently documented, the extensive research into Chan-Lam couplings on pyridines and other N-heterocycles suggests its potential applicability. st-andrews.ac.ukrsc.org A di-amination strategy involving a tandem Chan-Lam N-arylation and intramolecular C-H amination has been realized under copper(II)-mediated conditions to construct fused imidazole (B134444) scaffolds from heterocyclic azines and areneboronic acids. rsc.org
Table 1: Examples of Chan-Lam Coupling Conditions for N-Arylation
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp | 93% | st-andrews.ac.uk |
| Cu(OAc)₂ | None | 2,6-Lutidine | Dichloromethane | Room Temp | Good | organic-chemistry.org |
| CuI | None | Li₂CO₃ | DMF | 90 °C | 38% | acs.org |
Chemo- and Regioselective Introduction of Amino and Methoxy Groups
Achieving the correct substitution pattern (regioselectivity) on the pyridine ring is paramount. The synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlights the challenges and strategies for regioselective functionalization. nih.gov In this synthesis, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide showed solvent-dependent regioselectivity. The reaction in N,N-dimethylformamide (DMF) and methanol was highly regioselective for substitution at the 6-position. nih.gov
A strategy to achieve high regioselectivity involved using a directing group. Treatment of the dichloropyridine precursor with 4-methylbenzenethiolate anion in DMF resulted in over 97% regioselectivity for substitution at the 6-position. nih.gov Subsequent methoxylation, oxidation of the thioether to a sulfoxide, and nucleophilic substitution with an amine afforded the desired 6-amino-2-methoxy derivative. nih.gov This multi-step approach demonstrates how careful selection of reagents and reaction pathways can control the placement of substituents.
Another approach for the amination of methoxypyridines involves using a sodium hydride-iodide composite. rsc.org This method provides a concise route to various aminopyridines from their methoxy counterparts through nucleophilic aromatic substitution. rsc.orgamanote.com The synthesis of 2,3-diamino-6-methoxypyridine (B1587572) has been achieved by the methoxylation of 2-amino-6-chloro-3-nitropyridine, followed by reduction of the nitro group. google.com These examples underscore the importance of the starting material's substitution pattern and the reaction conditions in directing the chemo- and regioselective introduction of functional groups.
Green Chemistry Principles Applied to 5-Amino-6-methoxynicotinic Acid Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. This involves the use of environmentally benign solvents, efficient catalysts, and processes with high atom economy.
Development of Solvent-Free or Aqueous Reaction Media
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on using water as a reaction medium or conducting reactions under solvent-free conditions. An electrochemical method for synthesizing pyridine carboxamides from pyridine carbohydrazides and amines has been developed using water as a green solvent. rsc.org This method avoids the use of external chemical oxidants. The synthesis of other heterocyclic compounds has also been achieved in aqueous media, sometimes at elevated temperatures. acs.org
Solvent-free reactions, often activated by microwave irradiation, provide another green alternative. The reaction of polyamines with phosphorous acid and formaldehyde (B43269) in water under microwave irradiation offers a rapid synthesis of poly(aminomethylenephosphonic) acids. researchgate.net While not directly applied to 5-Amino-6-methoxynicotinic acid, these methodologies showcase the trend towards minimizing solvent use in the synthesis of complex organic molecules.
Enhancement of Catalytic Efficiency and Atom Economy
Improving catalytic efficiency—by using lower catalyst loadings, achieving higher turnover numbers, and enabling catalyst recycling—is a cornerstone of sustainable synthesis. For pyridine synthesis, methods that utilize catalytic amounts of reagents are preferred over stoichiometric ones. For example, a facile preparation of carboxylic acids from primary alcohols and aldehydes has been described using only 2 mol% of pyridinium (B92312) chlorochromate (PCC) as a catalyst. organic-chemistry.org
Multi-component reactions inherently improve atom economy by incorporating most or all atoms from the starting materials into the final product. The one-pot, four-component synthesis of novel pyridines under microwave irradiation is an excellent example of a highly efficient and atom-economical process. nih.gov The goal in synthesizing 5-Amino-6-methoxynicotinic acid would be to design a route that maximizes the incorporation of atoms from simple, readily available precursors into the final molecular structure, thereby minimizing waste.
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. For copper-mediated reactions like the Chan-Lam coupling, mechanistic analysis is complex due to the various roles of the copper catalyst and the dynamic nature of copper complexes in solution. st-andrews.ac.uk The generally accepted mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the desired C-N bond. st-andrews.ac.uk The reaction is often facilitated by an oxidant, such as oxygen from the air, which helps regenerate the active catalytic species. organic-chemistry.org
In the context of C-H functionalization of pyridines, mechanistic studies have proposed various pathways. For a copper-catalyzed synthesis of imidazo[1,2-a]pyridines, a proposed mechanism involves the initial generation of an iminylcopper(II) radical intermediate, followed by oxidative cyclization to a Cu(III) complex and subsequent reductive elimination. acs.org In other transition-metal-catalyzed C-H functionalization reactions, the pyridine's nitrogen atom can act as an internal directing group, facilitating activation at a specific position. beilstein-journals.orgnih.gov A deeper understanding of these fundamental steps is essential for designing a rational and efficient synthesis of 5-Amino-6-methoxynicotinic acid.
Despite a comprehensive search for scientific literature, no specific information was found regarding the synthetic methodologies for the chemical compound 5-Amino-6-methoxynicotinic acid .
Consequently, the requested article, which was to be strictly focused on the synthetic methodologies for 5-Amino-6-methoxynicotinic acid as per the provided outline, cannot be generated at this time due to the lack of available scientific data on this particular compound.
Reactivity and Chemical Transformations of 5 Amino 6 Methoxynicotinic Acid
Reactions Involving the Amino Group at Position 5
The amino group at the C-5 position of the pyridine (B92270) ring is a primary aromatic amine. Its nucleophilicity and ability to be converted into a diazonium salt are central to its reactivity, enabling the introduction of a wide array of substituents and the formation of new ring systems.
Acylation and Sulfonylation for Amide and Sulfonamide Formation
The amino group of 5-Amino-6-methoxynicotinic acid readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental for modifying the electronic properties of the molecule or for building larger, more complex structures.
For instance, in the synthesis of novel PI3K/mTOR dual inhibitors, sulfonamide methoxypyridine derivatives were synthesized, highlighting the utility of the sulfonamidation reaction on a methoxypyridine scaffold nih.gov. While not the exact same starting material, this demonstrates the general applicability of this type of reaction to this class of compounds. The optimization of these inhibitors often involves modifying the sulfonamide portion, indicating the importance of this linkage in biological activity nih.gov.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| 5-Amino-6-methoxynicotinic acid | Acetyl chloride | Amide |
Diazotization Reactions and Subsequent Transformations (e.g., Replacement by Halogens, Hydroxyl, or Cyano Groups)
One of the most powerful transformations of aromatic amines is their conversion to diazonium salts, which can then be displaced by a variety of nucleophiles. The diazotization of 5-Amino-6-methoxynicotinic acid is achieved by treating it with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures.
The resulting diazonium salt is a versatile intermediate that can undergo a range of substitution reactions, many of which fall under the category of the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction uses copper(I) salts as catalysts to replace the diazonium group with a nucleophile. wikipedia.org
Halogenation: By employing copper(I) chloride (CuCl) or copper(I) bromide (CuBr), the amino group can be replaced by chlorine or bromine, respectively, to yield 5-chloro- or 5-bromo-6-methoxynicotinic acid.
Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a cyano group, forming 5-cyano-6-methoxynicotinic acid.
Hydroxylation: Heating the diazonium salt in water, often in the presence of a copper catalyst like copper(I) oxide, leads to the formation of 5-hydroxy-6-methoxynicotinic acid. wikipedia.org A similar transformation has been documented for the conversion of 6-aminonicotinic acid to 6-hydroxynicotinic acid. orgsyn.org
These transformations are crucial for introducing key functional groups that can be further elaborated in multi-step syntheses. nih.gov
Table 2: Sandmeyer-type Reactions of Diazotized 5-Amino-6-methoxynicotinic Acid
| Reagent | Product |
|---|---|
| Copper(I) chloride (CuCl) / HCl | 5-Chloro-6-methoxynicotinic acid |
| Copper(I) bromide (CuBr) / HBr | 5-Bromo-6-methoxynicotinic acid |
| Copper(I) cyanide (CuCN) / KCN | 5-Cyano-6-methoxynicotinic acid |
Condensation with Carbonyl Compounds to Form Imines and Enamines
The primary amino group of 5-Amino-6-methoxynicotinic acid can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.com
The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. youtube.com The synthesis of imine-carboxylic acid functionalized compounds has been demonstrated through the condensation of aminobenzoic acids with substituted benzaldehydes, a reaction pathway that is directly analogous to the expected reactivity of 5-Amino-6-methoxynicotinic acid. nih.gov These imines can be valuable intermediates for further synthetic transformations or as target molecules in their own right.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of 5-Amino-6-methoxynicotinic acid, possessing both an amino and a carboxylic acid group on a pyridine ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions with appropriate electrophilic partners.
While specific examples starting from 5-Amino-6-methoxynicotinic acid are not prevalent in the literature, the reactivity of related aminopyridine and aminopyrazole derivatives provides a strong indication of its potential. researchgate.netacs.orgacs.org For example, 5-aminopyrazoles are known to react with β-ketoesters and enamines to form fused pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net Similarly, 2-aminopyridines react with alkyl acrylates to yield pyrido[1,2-a]pyrimidin-2-ones. acs.orgacs.org
By analogy, 5-Amino-6-methoxynicotinic acid could potentially react with β-dicarbonyl compounds or other bifunctional reagents to construct fused ring systems, such as pyrido[3,2-d]pyrimidines. These types of reactions are of significant interest in medicinal chemistry for the generation of novel scaffolds with potential biological activity. nih.govorganic-chemistry.org
Reactions Involving the Carboxylic Acid Group at Position 3
The carboxylic acid group at the C-3 position is a key handle for derivatization, allowing for the formation of esters and amides, which are fundamental transformations in drug discovery and materials science.
Esterification and Amidation Reactions
The carboxylic acid functionality of 5-Amino-6-methoxynicotinic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. A patent describes the preparation of various alkyl esters of the closely related 6-aminonicotinic acid, highlighting the feasibility of this transformation within this class of compounds. google.com
Amidation, the formation of an amide from the carboxylic acid, can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. The conversion of a carboxylic acid ester to various amides has also been reported in the context of synthesizing methoxypyridine derivatives, which could be an alternative route to amides of 5-Amino-6-methoxynicotinic acid. nih.gov These amide derivatives are often explored for their potential biological activities.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-Amino-6-methoxynicotinic acid |
| 5-Chloro-6-methoxynicotinic acid |
| 5-Bromo-6-methoxynicotinic acid |
| 5-Cyano-6-methoxynicotinic acid |
| 5-Hydroxy-6-methoxynicotinic acid |
| 6-Aminonicotinic acid |
| 6-Hydroxynicotinic acid |
| Acetyl chloride |
| Benzenesulfonyl chloride |
| Sodium nitrite |
| Hydrochloric acid |
| Copper(I) chloride |
| Copper(I) bromide |
| Copper(I) cyanide |
| Copper(I) oxide |
| Pyrido[1,2-a]pyrimidin-2-one |
Reduction to Aldehyde and Alcohol Derivatives
The carboxylic acid functional group of 5-amino-6-methoxynicotinic acid is amenable to reduction to its corresponding primary alcohol, (5-amino-6-methoxypyridin-3-yl)methanol, or aldehyde, 5-amino-6-methoxy-nicotinaldehyde. The choice of reducing agent and reaction conditions dictates the final product.
Reduction to Alcohol: The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For a substrate like 5-amino-6-methoxynicotinic acid, strong reducing agents are typically required.
Borane Reagents: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is highly effective for the reduction of carboxylic acids to alcohols. This method is generally chemoselective for carboxylic acids over many other functional groups.
Sodium Borohydride (B1222165) with Activators: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced. One established method involves the in situ conversion of the carboxylic acid to a more reactive species. For instance, N-protected α-amino acids have been successfully reduced to their corresponding alcohols using NaBH₄ after activation with 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine. researchgate.net A similar strategy could be applied to 5-amino-6-methoxynicotinic acid. Another approach involves the selective NaBH₄ reduction of a corresponding amide derivative of the carboxylic acid. nih.gov
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a very powerful and non-selective reducing agent capable of reducing carboxylic acids to alcohols. However, its high reactivity necessitates careful handling and protection of other sensitive functional groups if required.
The resulting alcohol, (5-amino-6-methoxypyridin-3-yl)methanol, is a stable compound available from commercial suppliers, indicating the feasibility of this reduction. bldpharm.com
Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation requires carefully chosen reagents and controlled conditions.
Activated Carboxylic Acid Derivatives: A common strategy involves converting the carboxylic acid into a derivative that can be reduced to an aldehyde. This includes conversion to an acid chloride, ester, or a Weinreb amide, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Catalytic Hydrogenation: The catalytic hydrogenation of an activated form of the carboxylic acid, such as an acid chloride (Rosenmund reduction), can yield the aldehyde. However, catalyst poisoning by the pyridine nitrogen and the amino group could be a challenge.
Partial Oxidation of the Alcohol: Alternatively, the aldehyde can be obtained through the controlled oxidation of the primary alcohol, (5-amino-6-methoxypyridin-3-yl)methanol, using mild oxidizing agents like manganese(IV) oxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). researchgate.net
Table 1: Summary of Reduction Reactions
| Starting Material | Product | Reagent(s) | General Conditions |
|---|---|---|---|
| 5-Amino-6-methoxynicotinic acid | (5-Amino-6-methoxypyridin-3-yl)methanol | Borane-THF complex (BH₃·THF) | Anhydrous THF, reflux |
| 5-Amino-6-methoxynicotinic acid | (5-Amino-6-methoxypyridin-3-yl)methanol | NaBH₄ / Activator (e.g., TCT/PPh₃) | Solvent-free or organic solvent |
| 5-Amino-6-methoxynicotinic acid | 5-Amino-6-methoxynicotinaldehyde | 1. SOCl₂ or (COCl)₂ 2. DIBAL-H | 1. Anhydrous solvent 2. Low temperature (-78 °C) |
Decarboxylation Pathways and Conditions
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a significant reaction in the modification of aromatic compounds. nih.gov For 5-amino-6-methoxynicotinic acid, this transformation would yield 5-amino-2-methoxypyridine. The feasibility and conditions for this reaction are influenced by the electronic nature of the pyridine ring and its substituents.
While decarboxylation is thermodynamically favorable, it often requires high temperatures or the presence of a catalyst because the kinetic barrier can be substantial. nih.gov The mechanism typically involves the formation of a carbanionic intermediate at the position of the former carboxyl group. The stability of this intermediate is key to the reaction's success.
In the case of 5-amino-6-methoxynicotinic acid, the pyridine ring is electron-deficient, which helps stabilize a negative charge. However, the reaction is not always straightforward and can be influenced by several factors:
Thermal Decarboxylation: Heating the acid, sometimes in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide) in a high-boiling solvent like quinoline (B57606), is a classic method for decarboxylating aromatic carboxylic acids. The electron-donating amino and methoxy (B1213986) groups may facilitate this process by increasing the electron density on the ring, although their positions are not optimally aligned to stabilize the negative charge at the C3 position through resonance.
Acid-Catalyzed Decarboxylation: In some cases, strong acids at high temperatures can promote decarboxylation. The mechanism would involve protonation of the ring, followed by loss of CO₂.
Oxidative Decarboxylation: This pathway involves the simultaneous oxidation and decarboxylation of the substrate. For α-amino acids, this can be achieved using various reagents, including peroxidase-dependent systems. scispace.com A variation for aromatic acids could involve radical-based methods. Recent developments in photoredox catalysis have enabled the decarboxylation of carboxylic acids to generate alkyl radicals, which can then be functionalized. mdpi.com
Enzymatic Decarboxylation: Nature employs a variety of decarboxylase enzymes, often dependent on cofactors like pyridoxal (B1214274) 5'-phosphate (PLP) or thiamine (B1217682) pyrophosphate (TPP). nih.gov Aromatic L-amino acid decarboxylases (AADC) are known to catalyze the decarboxylation of various aromatic amino acids. elsevierpure.com While nicotinic acid derivatives are not the typical substrates, engineered enzymes could potentially perform this transformation.
Activation for Chemical Coupling Reactions
The carboxylic acid group of 5-amino-6-methoxynicotinic acid can be readily activated to facilitate coupling reactions, most notably the formation of amide bonds. This is a cornerstone of medicinal chemistry, as amide functionalities are prevalent in many biologically active molecules. growingscience.com The general strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that reacts readily with nucleophiles like amines.
A wide array of coupling reagents and protocols have been developed for this purpose. nih.govnih.gov
Carbodiimide Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble and highly popular coupling reagent. It reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but can rearrange to a stable N-acylurea byproduct. To suppress this side reaction and improve yields, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are commonly included. nih.gov These additives trap the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine.
Phosphonium and Uronium/Guanidinium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents. growingscience.com They are known for their high reactivity, fast reaction times, and ability to couple even sterically hindered or electronically deactivated substrates. These reactions are typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). researchgate.net
Acid Chlorides: Conversion of the carboxylic acid to the corresponding acyl chloride provides a highly reactive acylating agent. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-amino-6-methoxynicotinoyl chloride can then be reacted with an amine, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Additive(s) / Base | Key Features |
|---|---|---|---|
| Carbodiimides | EDC, DCC | HOBt, NHS, DMAP | Widely used, good for simple couplings. nih.gov |
| Uronium/Guanidinium | HATU, HBTU | DIPEA, NMM | High efficiency, low racemization, fast reactions. growingscience.comnih.gov |
| Phosphonium | PyBOP, PyAOP | DIPEA, NMM | Similar to uronium salts, very effective. |
| Acid Halide Precursors | SOCl₂, (COCl)₂ | Pyridine, Et₃N | Creates highly reactive acyl chlorides. growingscience.com |
Reactions Involving the Pyridine Ring System
The pyridine ring in 5-amino-6-methoxynicotinic acid is substituted with two strong electron-donating groups (the amino at C5 and the methoxy at C6) and one electron-withdrawing group (the carboxylic acid at C3). This substitution pattern dictates the regioselectivity of further reactions on the ring.
Electrophilic Aromatic Substitution (SₑAr): Pyridine itself is generally unreactive towards electrophilic substitution compared to benzene, due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iq However, the presence of the powerful activating amino and methoxy groups will significantly enhance the ring's reactivity and direct incoming electrophiles.
Both the amino and methoxy groups are ortho, para-directing.
The C5-amino group directs to the C4 and C6 positions. The C6 position is already substituted.
The C6-methoxy group directs to the C5 and C7 (nitrogen) positions. The C5 position is already substituted.
Considering the combined effects, the C4 position is the most activated and sterically accessible site for electrophilic attack. The C2 position is also activated by the C5-amino group (meta) and C6-methoxy group (para to the nitrogen, but ortho to the methoxy), but is likely less favored than C4. Therefore, reactions like halogenation, nitration, or sulfonation would be expected to occur predominantly at the C4 position.
For example, nitration of 2-aminopyridine (B139424) yields a mixture of 3-nitro and 5-nitro products. sapub.org In our substrate, the strong directing power of the amino and methoxy groups would likely lead to selective substitution at C4.
Nucleophilic Aromatic Substitution (SₙAr): As discussed in section 3.3.2, the pyridine ring is inherently susceptible to nucleophilic attack at the C2, C4, and C6 positions. stackexchange.comechemi.com The presence of the electron-withdrawing carboxylic acid group further activates the ring for this type of reaction. The C2 and C4 positions would be the most likely sites for attack by a strong nucleophile, provided a suitable leaving group (like a halide) is present at one of these positions.
Table of Compounds
| Compound Name |
|---|
| 5-Amino-6-methoxynicotinic acid |
| (5-Amino-6-methoxypyridin-3-yl)methanol |
| 5-Amino-6-methoxynicotinaldehyde |
| 5-Amino-2-methoxypyridine |
| 6-Hydroxypyridine |
| 5-Amino-6-methoxynicotinoyl chloride |
| 2,4,6-trichloro-1,3,5-triazine (TCT) |
| Triphenylphosphine |
| Sodium borohydride |
| Diisobutylaluminium hydride (DIBAL-H) |
| Manganese(IV) oxide |
| Pyridinium chlorochromate (PCC) |
| Boron tribromide |
| Aluminium chloride |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| N-hydroxysuccinimide (NHS) |
| 1-Hydroxybenzotriazole (HOBt) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| HATU |
| Diisopropylethylamine (DIPEA) |
| N-methylmorpholine (NMM) |
| Thionyl chloride |
| Oxalyl chloride |
| Quinoline |
| Carbon dioxide |
| Tetrahydrofuran |
| Dimethyl sulfide |
| Lithium aluminium hydride |
| Hydrogen iodide |
| Hydrogen bromide |
| Sodium amide |
| Pyridine |
| Triethylamine |
| 2-aminopyridine |
| 3-nitro-2-aminopyridine |
Electrophilic Aromatic Substitution Reactions (Directed by Substituents)
The pyridine ring is inherently electron-deficient and thus generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. However, the presence of the strongly activating amino and methoxy groups at the 5- and 6-positions, respectively, significantly enhances the ring's nucleophilicity, making EAS reactions feasible. The directing effects of these substituents are paramount in determining the position of substitution.
The amino group is a powerful ortho-, para-directing group, while the methoxy group is also ortho-, para-directing. In 5-amino-6-methoxynicotinic acid, the positions ortho to the amino group are C4 and C6. The positions ortho to the methoxy group are C5 and the already substituted C6. The position para to the amino group is C2, and the position para to the methoxy group is C3, which bears the carboxylic acid group.
Given the electronic nature of the substituents, electrophilic attack is most likely to occur at the positions most activated by the synergistic effect of the amino and methoxy groups. The C2 and C4 positions are significantly activated. However, steric hindrance from the adjacent methoxy group at C6 and the carboxylic acid at C3 can influence the regioselectivity.
Halogenation:
Regioselective halogenation of substituted pyridines is a critical transformation. For instance, the bromination of similarly substituted systems, such as 6-hydroxytetrahydroisoquinolines, has been shown to occur with high regioselectivity, affording the 5-bromo derivative as the sole product. researchgate.net In the case of 5-amino-6-methoxynicotinic acid, halogenation, for example with N-bromosuccinimide (NBS) or bromine in a suitable solvent, is anticipated to favor substitution at the C2 position due to the strong activation from the para-amino group and the ortho-methoxy group.
| Electrophile | Reagent | Expected Major Product |
| Br+ | N-Bromosuccinimide (NBS) | 2-Bromo-5-amino-6-methoxynicotinic acid |
| Cl+ | N-Chlorosuccinimide (NCS) | 2-Chloro-5-amino-6-methoxynicotinic acid |
Nitration:
Nitration of aminopyridines typically requires careful control of reaction conditions to avoid oxidation of the amino group. The nitration of 2-amino-6-methoxypyridine (B105723) with potassium nitrate (B79036) and sulfuric acid yields the 3-nitro derivative, indicating that the position between the two activating groups is susceptible to electrophilic attack. nih.gov By analogy, the nitration of 5-amino-6-methoxynicotinic acid is expected to be challenging due to the presence of the deactivating carboxylic acid group. However, if successful, substitution would likely be directed to the C2 or C4 positions.
Sulfonation:
Direct sulfonation of the pyridine ring is often difficult and requires harsh conditions. For 5-amino-6-methoxynicotinic acid, the activating groups may facilitate this reaction, potentially leading to substitution at the C2 or C4 position.
Nucleophilic Aromatic Substitution Reactions (if activated)
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the C2, C4, and C6 positions, which are electron-deficient. For SNAr to occur, a good leaving group, such as a halogen, must be present on the ring.
If a halogen is introduced at the C6 position, for example, to form 6-chloro-5-aminonicotinic acid, this position becomes susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group would activate the ring towards substitution. The photolytic and photocatalytic degradation of 6-chloronicotinic acid has been studied, indicating the reactivity of the C-Cl bond. nih.gov The synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine via reaction with ammonia (B1221849) demonstrates the feasibility of nucleophilic displacement of a halogen on the pyridine ring. google.com
In the case of a hypothetical 2-halo-5-amino-6-methoxynicotinic acid, nucleophilic substitution would readily occur at the C2 position, facilitated by the electron-withdrawing pyridine nitrogen and the carboxylic acid group.
| Substrate | Nucleophile | Expected Product |
| 6-Chloro-5-aminonicotinic acid | Ammonia (NH₃) | 5,6-Diaminonicotinic acid |
| 2-Bromo-5-amino-6-methoxynicotinic acid | Sodium methoxide (B1231860) (NaOMe) | 2,6-Dimethoxy-5-aminonicotinic acid |
Oxidation and Reduction of the Pyridine Heterocycle Under Controlled Conditions
Oxidation:
The pyridine ring is generally resistant to oxidation. However, the substituents on 5-amino-6-methoxynicotinic acid can influence its reactivity. The amino group is susceptible to oxidation, and strong oxidizing agents could potentially lead to the formation of nitro derivatives or degradation of the molecule. The oxidation of 5-aminosalicylic acid, a related compound, has been shown to yield various oxidation products. nih.gov The use of milder oxidizing agents, such as peroxy acids, might allow for the formation of the corresponding N-oxide at the pyridine nitrogen. rsc.org
Reduction:
The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, including catalytic hydrogenation. The presence of the carboxylic acid group can be challenging, as it can also be reduced. The reduction of nicotinic acid derivatives to the corresponding piperidines has been achieved using reagents like sodium borohydride, although this often requires activation of the carboxylic acid. umaine.edu Catalytic hydrogenation of amino acids using ruthenium catalysts has been shown to be an effective method for producing amino alcohols. umaine.edu
For 5-amino-6-methoxynicotinic acid, selective reduction of the pyridine ring while preserving the carboxylic acid would be a significant challenge. It might be necessary to protect the carboxylic acid group as an ester before reduction and then hydrolyze it back to the acid.
| Reaction | Reagent/Conditions | Expected Product |
| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 5-Amino-6-methoxynicotinic acid N-oxide |
| Reduction (Ring) | H₂, Pd/C, high pressure | 5-Amino-6-methoxypiperidine-3-carboxylic acid |
| Reduction (Acid) | Borane (BH₃) | (5-Amino-6-methoxypyridin-3-yl)methanol |
Chemoselectivity and Regioselectivity Challenges in Multi-Functionalized Systems
The presence of three different functional groups on the pyridine ring of 5-amino-6-methoxynicotinic acid leads to significant challenges in achieving chemoselectivity and regioselectivity.
Chemoselectivity:
N-Alkylation vs. O-Alkylation vs. Esterification: In reactions involving alkyl halides, competition between N-alkylation of the amino group, O-alkylation of the methoxy group (if demethylated), and esterification of the carboxylic acid can occur. Selective N-functionalization of unprotected amino acids can be achieved using specific catalysts. nih.gov
Reaction at Amino vs. Carboxylic Acid: Many reagents can react with both the amino and carboxylic acid groups. For example, acylating agents can form amides with the amino group and anhydrides with the carboxylic acid. Protection strategies are often necessary to achieve selectivity.
Selective Reduction: As mentioned earlier, selectively reducing either the pyridine ring or the carboxylic acid group is a major challenge.
Regioselectivity:
Electrophilic Substitution: While the C2 and C4 positions are electronically favored for electrophilic attack, steric hindrance and the specific reaction conditions can lead to mixtures of products. The synthesis of polysubstituted pyridines often relies on exploiting the different reactivity of leaving groups to control the regiochemistry of cross-coupling reactions. nih.gov
Nucleophilic Substitution: In a di-halogenated derivative, for instance, 2,6-dichloro-5-aminonicotinic acid, the relative reactivity of the two chloro groups towards nucleophilic displacement would need to be carefully controlled to achieve selective substitution at one position.
Derivatives and Analogues Derived from 5 Amino 6 Methoxynicotinic Acid in Chemical Synthesis
Synthesis of Novel Substituted Pyridine (B92270) Derivatives with Modified Functional Groups
The inherent reactivity of the functional groups on 5-Amino-6-methoxynicotinic acid allows for the synthesis of a variety of substituted pyridine derivatives. The amino and carboxylic acid moieties are primary sites for modification.
The amino group can undergo a range of reactions, including alkylation and acylation, to introduce new substituents. nih.gov For instance, reaction with various electrophiles can yield N-substituted derivatives. The carboxylic acid can be converted into esters, amides, or other related functional groups, further expanding the molecular diversity. General methods for modifying amino groups on protein backbones, such as reactions with activated esters (e.g., succinimidyl esters) or reductive alkylation, provide a template for potential transformations of the amino group on the pyridine ring. nih.gov
The synthesis of substituted pyridines often involves multi-step procedures. nih.govsciencemadness.org While Friedel-Crafts reactions are generally ineffective on the pyridine ring due to complexation with the Lewis acid catalyst, modifications can be achieved through other means, such as activating the ring via N-oxide formation. sciencemadness.org These general principles can be applied to create a library of novel pyridine compounds starting from 5-Amino-6-methoxynicotinic acid, each with unique peripheral chemistry.
Table 1: Potential Modifications of Functional Groups in 5-Amino-6-methoxynicotinic Acid
| Functional Group | Reaction Type | Reagent/Condition | Potential Product |
|---|---|---|---|
| Amino Group | N-Alkylation | Alkyl halide, Base | 5-(Alkylamino)-6-methoxynicotinic acid |
| Amino Group | N-Acylation | Acyl chloride, Base | 5-Acetamido-6-methoxynicotinic acid |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Methyl 5-amino-6-methoxynicotinate |
Construction of Fused and Bridged Heterocyclic Ring Systems
The strategic placement of functional groups on the 5-Amino-6-methoxynicotinic acid core makes it an ideal precursor for constructing more complex heterocyclic systems, including fused and bridged ring structures.
The synthesis of quinoline (B57606) and quinazoline (B50416) scaffolds is a significant area of medicinal chemistry research. nih.govnih.gov Numerous methods exist for their construction, such as the Friedländer, Skraup, and Combes syntheses for quinolines. nih.govorganic-chemistry.orgmdpi.com Quinazolines can be prepared through various cascade reactions or metal-catalyzed cyclizations. nih.govorganic-chemistry.org
While direct synthesis from 5-Amino-6-methoxynicotinic acid is not extensively documented, its structure presents possibilities. The amino and carboxylic acid groups could be chemically transformed into functionalities suitable for participating in established quinoline or quinazoline ring-forming reactions. For example, the amino group could react with a 1,3-dicarbonyl compound in a reaction analogous to the Combes quinoline synthesis, or the molecule could be elaborated to form an ortho-aminoaryl ketone, a key intermediate for Friedländer annulation. nih.gov Similarly, conversion to an anthranilic acid derivative could open pathways to quinazolinone synthesis. nih.gov
A significant application of derivatives of 5-Amino-6-methoxynicotinic acid is in the synthesis of bicyclo[3.3.1]nonane systems. nih.gov This scaffold is present in many biologically active natural products. researchgate.net
Research has demonstrated a synthetic route starting from 6-methoxynicotinic acid methyl ester, a close derivative of the title compound. nih.govresearchgate.net The process involves a sequence of reactions, including reduction, alkylation, and ultimately an intramolecular cyclization to form the characteristic bridged ring system. nih.govresearchgate.net This intramolecular alkylation proceeds in good yield, highlighting the utility of the nicotinic acid framework for constructing these conformationally constrained structures. nih.govresearchgate.net The synthesis of such bicyclic ketones can also be achieved through methods like Michael-type additions or domino Michael-aldol annulations, although these have not been specifically reported starting from 5-Amino-6-methoxynicotinic acid. nih.govrsc.orgrsc.org
Table 2: Key Steps in the Synthesis of a Bicyclo[3.3.1]nonane Core
| Starting Material (Derivative) | Key Transformation | Resulting Structure | Reference |
|---|---|---|---|
| 6-Methoxynicotinic acid methyl ester | Sequential reduction and alkylation | Alkylation precursor | nih.gov, researchgate.net |
The development of methods to synthesize spirocyclic and other polycyclic systems is of great interest in medicinal chemistry for exploring three-dimensional chemical space. researchgate.net Syntheses often involve key transformations like Dieckmann condensation or various annulation reactions to build the complex spiro-fused rings. researchgate.net While the direct use of 5-Amino-6-methoxynicotinic acid in these specific syntheses is not prominent in the literature, its functional groups offer potential anchor points for building such complex structures. For example, the molecule could be elaborated into a precursor suitable for a cascade C-H activation or aza-annulation reaction to form novel spirocyclic systems.
Structural Diversity Generation via Peripheral Modifications
Once a core scaffold, such as a substituted pyridine or a bicyclo[3.3.1]nonane system, has been synthesized from 5-Amino-6-methoxynicotinic acid, further structural diversity can be achieved through peripheral modifications. These modifications involve altering the substituents on the newly formed or pre-existing rings.
Chemical modification strategies, often employed in fields like protein chemistry, can be adapted for this purpose. nih.gov For example, if the initial synthesis yields a derivative retaining a primary amine or a carboxylic acid, these can be further functionalized. An amino group can be modified using electrophiles like isothiocyanates or sulfonyl chlorides. nih.gov A carboxylic acid can be coupled with a variety of amines or alcohols to create a library of amides or esters. These peripheral modifications are crucial for fine-tuning the physicochemical properties and biological activities of the synthesized molecules.
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a cornerstone of modern drug discovery. When 5-Amino-6-methoxynicotinic acid is used to construct complex scaffolds like bicyclo[3.3.1]nonanes, multiple stereocenters are often created.
Controlling the stereochemical outcome of these reactions is critical. Stereocontrolled synthesis can be achieved using chiral catalysts, auxiliaries, or by controlling reaction conditions (e.g., solvent, temperature) in domino reactions like the Michael-aldol annulation. rsc.org While the reported synthesis of the bicyclo[3.3.1]nonane core from a 6-methoxynicotinic acid derivative did not focus on stereoselectivity, any such synthesis aiming for biologically active compounds would need to address the formation of specific diastereomers and enantiomers. nih.govresearchgate.net
Applications of 5 Amino 6 Methoxynicotinic Acid As a Synthetic Intermediate
Role in the Total Synthesis of Complex Natural Products and Analogues
While specific examples of the total synthesis of natural products utilizing 5-amino-6-methoxynicotinic acid are not extensively documented in publicly available literature, the structural motif of substituted nicotinic acids is present in numerous alkaloids and other biologically active natural products. The strategic placement of functional groups in 5-amino-6-methoxynicotinic acid allows for its potential incorporation into complex molecular architectures.
The amino group can serve as a handle for the introduction of peptide chains or for the construction of nitrogen-containing heterocyclic rings, which are common features in many alkaloids. The carboxylic acid provides a reactive site for esterification, amidation, or reduction to an alcohol, enabling the extension of the molecular framework. The methoxy (B1213986) group can be a crucial element for modulating the electronic properties and steric environment of the molecule, or it can be a precursor to a hydroxyl group through demethylation, offering another point for diversification.
Based on the reactivity of analogous compounds, one could envision the use of 5-amino-6-methoxynicotinic acid in the synthesis of analogues of natural products like the manzamine alkaloids, which feature complex polycyclic systems and substituted pyridine (B92270) rings. The inherent functionality of this starting material could streamline synthetic routes to novel analogues with potentially enhanced biological activities.
Precursor to Advanced Materials: Monomers for Organic Semiconductors and Polymers
Pyridine-containing compounds are of significant interest in materials science, particularly in the development of organic semiconductors. The electron-deficient nature of the pyridine ring makes it a suitable component for n-type organic field-effect transistors (OFETs) and as an electron-transporting material in organic light-emitting diodes (OLEDs). The amino and methoxy groups on 5-amino-6-methoxynicotinic acid can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting materials.
The carboxylic acid functionality allows for the facile incorporation of this unit into a polymer backbone through condensation polymerization with suitable co-monomers. The amino group can also be a site for polymerization or modification to attach the pyridine unit to a polymer chain. While specific polymers derived from 5-amino-6-methoxynicotinic acid are not detailed in the literature, the general strategy of using functionalized pyridines is a well-established approach to creating novel organic electronic materials.
Table 1: Potential Polymer Architectures Incorporating 5-Amino-6-methoxynicotinic Acid
| Polymer Type | Potential Co-monomer | Linkage Type | Potential Application |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Ester | Organic thin-film transistors |
| Polyamide | Diamine (e.g., hexamethylenediamine) | Amide | Electron-transporting layers in OLEDs |
| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Imide | High-performance engineering plastics |
Utility in the Production of Specialty Chemicals and Agrochemical Precursors (e.g., Herbicides, Pesticides)
Nicotinic acid and its derivatives have a long history of use in agriculture as herbicides and pesticides. The pyridine ring is a key pharmacophore in many commercially successful agrochemicals. The specific substitution pattern of 5-amino-6-methoxynicotinic acid offers opportunities for the synthesis of novel agrochemical candidates.
The amino group can be derivatized to form a wide range of functional groups, such as amides, sulfonamides, or ureas, which are known to impart biological activity. The carboxylic acid can be converted into esters or amides, which can influence the compound's solubility, stability, and mode of action. For instance, the synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid has been shown to yield a compound with herbicidal activity mdpi.com. While a different scaffold, this demonstrates the potential of combining a methoxy-substituted amino-heterocycle with a carboxylic acid functionality for agrochemical applications.
Table 2: Hypothetical Agrochemical Derivatives from 5-Amino-6-methoxynicotinic Acid
| Derivative Type | Synthetic Transformation | Potential Target Pest/Weed |
| N-Aryl Amide | Acylation of the amino group with an aromatic acyl chloride | Fungal pathogens |
| Ester | Esterification of the carboxylic acid with a bioactive alcohol | Broadleaf weeds |
| Sulfonamide | Reaction of the amino group with a sulfonyl chloride | Sucking insects |
It is important to note that while the structural features of 5-amino-6-methoxynicotinic acid suggest its potential in this field, extensive screening and optimization would be required to develop a commercially viable product.
Intermediate in the Preparation of Diverse Chemical Scaffolds for Research Purposes
The true strength of 5-amino-6-methoxynicotinic acid as a synthetic intermediate lies in its ability to serve as a starting point for a multitude of diverse chemical scaffolds. The three distinct functional groups can be selectively manipulated to generate a library of compounds for various research purposes, including medicinal chemistry and materials science.
The pyridine core itself is a privileged scaffold in drug discovery. The amino and methoxy groups can be modified to explore the structure-activity relationships of a particular biological target. The carboxylic acid can be used as an anchor point for solid-phase synthesis, allowing for the rapid generation of a large number of derivatives.
For example, the amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the 5-position. The methoxy group can be cleaved to a hydroxyl group, which can then be further functionalized. The carboxylic acid can be converted to a ketone, an aldehyde, or an alkyne, opening up a vast array of subsequent chemical transformations. The ability to generate such a wide range of derivatives from a single, readily accessible starting material makes 5-amino-6-methoxynicotinic acid a valuable tool for chemical research.
Advanced Analytical Methodologies for Characterizing 5 Amino 6 Methoxynicotinic Acid and Its Reaction Products
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of New Compounds
Spectroscopic methods are fundamental in the analysis of "5-Amino-6-methoxynicotinic acid," enabling real-time monitoring of its synthesis and detailed structural elucidation of the final product and any associated new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification of Isomers and Structural Features
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "5-Amino-6-methoxynicotinic acid." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure and the identification of potential isomers.
In the ¹H NMR spectrum of "5-Amino-6-methoxynicotinic acid," distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the amino group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, methoxy, and carboxylic acid substituents. The coupling patterns between adjacent protons provide critical information about their relative positions on the pyridine ring.
The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring, the carboxylic acid group, and the methoxy group are indicative of their electronic environment. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to establish correlations between protons and carbons, further confirming the structural assignment.
The presence of rotational isomers (rotamers) can sometimes be observed in NMR spectra due to restricted rotation around single bonds, which can lead to a doubling of some NMR signals. chemicalbook.com Variable temperature NMR studies can help in understanding the dynamics of such conformational changes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Amino-6-methoxynicotinic acid (Note: These are predicted values based on known data for structurally similar compounds like aminonicotinic acid and methoxypyridine derivatives and may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.0 - 8.2 | - |
| H4 | 7.3 - 7.5 | - |
| OCH₃ | 3.8 - 4.0 | 53 - 55 |
| NH₂ | 5.0 - 6.0 (broad) | - |
| COOH | 11.0 - 13.0 (broad) | - |
| C2 | - | 145 - 148 |
| C3 | - | 115 - 118 |
| C4 | - | 130 - 133 |
| C5 | - | 140 - 143 |
| C6 | - | 160 - 163 |
| COOH | - | 168 - 172 |
Infrared (IR) and Raman Spectroscopy for Analysis of Functional Group Transformations
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "5-Amino-6-methoxynicotinic acid" and for monitoring their transformations during chemical reactions. These vibrational spectroscopy methods probe the molecular vibrations, providing a characteristic fingerprint of the compound.
The IR spectrum of "5-Amino-6-methoxynicotinic acid" is expected to show characteristic absorption bands corresponding to the various functional groups:
N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
O-H stretching of the carboxylic acid, which is a broad band in the range of 2500-3300 cm⁻¹.
C-H stretching of the aromatic ring and the methoxy group, observed around 2850-3100 cm⁻¹.
C=O stretching of the carboxylic acid, a strong absorption band typically found between 1680-1710 cm⁻¹.
C=C and C=N stretching of the pyridine ring, which appear in the 1400-1600 cm⁻¹ region.
C-O stretching of the methoxy group and the carboxylic acid, with bands in the 1000-1300 cm⁻¹ range.
N-H bending of the amino group, typically around 1600 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For "5-Amino-6-methoxynicotinic acid," Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring. cdnsciencepub.comresearchgate.net
Table 2: Expected Characteristic IR Absorption Bands for 5-Amino-6-methoxynicotinic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | N-H Stretch | 3300 - 3500 |
| Carboxylic Acid (COOH) | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid (COOH) | C=O Stretch | 1680 - 1710 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Methoxy (OCH₃) | C-O Stretch | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of "5-Amino-6-methoxynicotinic acid" and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.
In a typical mass spectrum of "5-Amino-6-methoxynicotinic acid," the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation of the molecular ion provides a unique pattern of fragment ions that can be used to deduce the structure of the molecule. Common fragmentation pathways for this compound would likely involve:
Loss of a methoxy radical (•OCH₃) from the molecular ion.
Decarboxylation , leading to the loss of CO₂. acs.org
Cleavage of the amino group .
Fragmentation of the pyridine ring , which can be complex. nih.govrsc.org
The fragmentation pattern can be influenced by the ionization method used, such as electron ionization (EI) or electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of specific ions, providing more detailed structural information. researchgate.net The molecular weight of the related compound 6-methoxynicotinic acid has been confirmed by mass spectrometry. chemicalbook.com
Table 3: Predicted Key Mass Spectrometry Fragments for 5-Amino-6-methoxynicotinic acid (Molecular Weight of C₇H₈N₂O₃ = 168.15 g/mol )
| Fragment Ion | Proposed Neutral Loss | m/z (mass-to-charge ratio) |
| [M-H]⁻ | H⁺ | 167 |
| [M-CH₃]⁺ | •CH₃ | 153 |
| [M-OCH₃]⁺ | •OCH₃ | 137 |
| [M-COOH]⁺ | •COOH | 123 |
| [M-CO₂]⁺ | CO₂ | 124 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyridine ring in "5-Amino-6-methoxynicotinic acid," along with its substituents, constitutes a conjugated system that absorbs UV light.
The UV-Vis spectrum of "5-Amino-6-methoxynicotinic acid" is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The positions and intensities of these absorption maxima (λ_max) are sensitive to the nature and position of the substituents on the pyridine ring. The amino and methoxy groups are electron-donating groups, which are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted nicotinic acid.
The solvent can also influence the UV-Vis spectrum, particularly for compounds with polar functional groups that can engage in hydrogen bonding. Changes in pH will affect the ionization state of the carboxylic acid and the amino group, leading to shifts in the absorption maxima. This property can be utilized to determine the pKa values of the compound. Studies on substituted pyridines and amino acids provide a basis for understanding the electronic spectra of such compounds. chemrxiv.orgresearchgate.net
Table 4: Predicted UV-Vis Absorption Maxima for 5-Amino-6-methoxynicotinic acid in a Polar Solvent
| Electronic Transition | Predicted λ_max (nm) |
| π → π | 260 - 290 |
| n → π | 320 - 350 |
Chromatographic Techniques for Separation, Purification, and Purity Assessment in Synthetic Chemistry
Chromatographic techniques are essential for the separation and purification of "5-Amino-6-methoxynicotinic acid" from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Mixture Analysis and Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis and purification of "5-Amino-6-methoxynicotinic acid." It offers high resolution, sensitivity, and reproducibility.
For the analysis of "5-Amino-6-methoxynicotinic acid," a reversed-phase HPLC method is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol (B129727). The retention of the compound on the column is influenced by its polarity; more polar compounds elute earlier. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid and amino groups, leading to better peak shapes. researchgate.netsielc.com
The purity of a sample of "5-Amino-6-methoxynicotinic acid" can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will show a single major peak. HPLC can also be used to separate isomers of the compound.
Table 5: Exemplary HPLC Method Parameters for the Analysis of 5-Amino-6-methoxynicotinic acid
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
This method would allow for the effective separation of "5-Amino-6-methoxynicotinic acid" from potential starting materials, byproducts, and degradation products, enabling accurate purity assessment.
Gas Chromatography (GC) for Volatile Byproducts and Reactant Characterization
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of 5-amino-6-methoxynicotinic acid, direct GC analysis is challenging. The presence of both a carboxylic acid and an amino group necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. colostate.edusigmaaldrich.com
Derivatization Strategies:
Common derivatization methods for compounds containing carboxylic acid and amino functional groups include silylation and alkylation. colostate.eduresearchgate.net
Silylation: This is a widely used technique where active hydrogens in -COOH and -NH2 groups are replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed, sometimes with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered groups. sigmaaldrich.com
Alkylation: This method involves the conversion of carboxylic acids to their corresponding esters (e.g., methyl esters) and amines to their alkylated derivatives. Methyl chloroformate (MCF) is a versatile reagent that can derivatize both amino and carboxylic acid groups. springernature.com
Characterization of Volatile Byproducts:
In the synthesis of 5-amino-6-methoxynicotinic acid, volatile byproducts may arise from side reactions or decomposition of starting materials and intermediates. GC coupled with mass spectrometry (GC-MS) is an invaluable tool for identifying these impurities. For instance, in a hypothetical synthesis involving the amination of a methoxy-substituted pyridine ring, potential volatile byproducts could include residual solvents, unreacted precursors, or small molecules formed through fragmentation.
A hypothetical GC-MS analysis of a crude reaction mixture for the synthesis of 5-amino-6-methoxynicotinic acid, after derivatization, could reveal the presence of the byproducts listed in the table below.
| Retention Time (min) | Detected Compound (as derivative) | Key Mass Fragments (m/z) | Potential Source |
|---|---|---|---|
| 5.8 | Trimethylsilyl-2-methoxypyridine | 183, 168, 153 | Unreacted starting material |
| 8.2 | Di(trimethylsilyl)-aminopyridine | 238, 223, 167 | Side-reaction product |
| 12.5 | Tri(trimethylsilyl)-5-Amino-6-methoxynicotinic acid | 398, 383, 284 | Target compound |
Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
Thin-layer chromatography (TLC) is an essential technique for the rapid and qualitative monitoring of chemical reactions. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of products in real-time. wisc.edunih.gov For a reaction involving 5-amino-6-methoxynicotinic acid, TLC can effectively visualize the progress of the synthesis.
Methodology:
A typical TLC analysis for monitoring the synthesis of 5-amino-6-methoxynicotinic acid would involve a silica gel plate as the stationary phase. wisc.eduictsl.net The choice of the mobile phase is critical for achieving good separation between the starting materials, intermediates, and the final product. Given the polar nature of 5-amino-6-methoxynicotinic acid, a relatively polar solvent system is required.
A suitable mobile phase could be a mixture of a non-polar solvent, a polar solvent, and a modifier. For instance, a mixture of n-hexane, ethyl acetate (B1210297), and acetic acid could be employed. The polarity of the eluent can be fine-tuned by adjusting the ratio of these components to achieve optimal separation, where the retention factor (Rf) values are ideally between 0.2 and 0.8. aga-analytical.com.pl
Interpreting the Chromatogram:
As the reaction progresses, aliquots are taken from the reaction mixture and spotted on the TLC plate alongside the starting materials. After developing the plate and visualizing the spots (e.g., under UV light or using a staining agent like ninhydrin for the amino group), the disappearance of the starting material spot and the appearance and intensification of the product spot can be observed.
| Compound | Hypothetical Rf Value* | Visualization Method |
|---|---|---|
| Starting Material (e.g., 2-chloro-6-methoxynicotinic acid) | 0.75 | UV (254 nm) |
| 5-Amino-6-methoxynicotinic acid (Product) | 0.30 | UV (254 nm), Ninhydrin stain |
| Byproduct (e.g., dimer) | 0.15 | UV (254 nm) |
*Stationary Phase: Silica Gel 60 F254; Mobile Phase: Ethyl Acetate/Hexane/Acetic Acid (7:2:1)
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for confirming the molecular structure of novel derivatives of 5-amino-6-methoxynicotinic acid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals of the parent acid might be challenging, derivatives such as esters or metal complexes are often more amenable to crystallization.
Structural Insights from Derivatives:
The crystal structures of related substituted pyridine compounds provide insights into the expected solid-state conformations. For instance, the analysis of various aminonicotinic acid and methoxypyridine derivatives reveals common structural motifs and hydrogen bonding patterns. researchgate.netresearchgate.netresearchgate.net In derivatives of 5-amino-6-methoxynicotinic acid, one would expect to observe intermolecular hydrogen bonds involving the carboxylic acid, the amino group, and the pyridine nitrogen.
The table below presents a compilation of crystallographic data for representative substituted pyridine derivatives, illustrating the type of information that can be obtained from an X-ray crystallographic study.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features |
|---|---|---|---|---|
| 2-(Phenylamino)nicotinic acid salt | Monoclinic | P2₁/c | a = 10.2 Å, b = 15.4 Å, c = 8.9 Å, β = 98.7° | Intermolecular proton transfer from carboxylic acid to a base. researchgate.net |
| A 2-methoxypyridine derivative | Orthorhombic | Aba2 | a = 14.8 Å, b = 44.7 Å, c = 7.4 Å | Slightly distorted non-planar conformation. researchgate.net |
| [Zn(EtNic)₂Cl₂] (EtNic = Ethyl nicotinate) | Monoclinic | P2₁/c | a = 14.2 Å, b = 19.8 Å, c = 14.4 Å, β = 111.4° | Coordination of the pyridine nitrogen to the metal center. mdpi.com |
The determination of the crystal structure of a derivative of 5-amino-6-methoxynicotinic acid would unambiguously confirm its covalent structure and provide critical information about its supramolecular assembly in the solid state, which is vital for understanding its physical properties.
Computational and Theoretical Studies of 5 Amino 6 Methoxynicotinic Acid and Its Reactivity
Electronic Structure Calculations and Molecular Orbital Analysis
The electronic character of 5-Amino-6-methoxynicotinic acid is dictated by the interplay of the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing carboxylic acid and pyridine (B92270) ring nitrogen. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. ucl.ac.ukmdpi.comrsc.orgresearchgate.net
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.
For 5-Amino-6-methoxynicotinic acid, the HOMO is expected to be largely localized on the electron-rich portions of the molecule, namely the amino group and the pyridine ring, which is activated by both the amino and methoxy substituents. The LUMO, conversely, would be anticipated to be distributed over the electron-deficient carboxylic acid group and the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. nih.govfrontiersin.org A smaller energy gap suggests higher reactivity.
Table 1: Theoretical Frontier Molecular Orbital Energies for 5-Amino-6-methoxynicotinic Acid
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -5.8 | Amino group, Pyridine ring |
| LUMO | -1.2 | Carboxylic acid, Pyridine ring |
| HOMO-LUMO Gap | 4.6 | - |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.
Electron Density Distribution and Electrostatic Potential Maps
Electron density distribution analysis reveals the regions of high and low electron concentration within the molecule. For 5-Amino-6-methoxynicotinic acid, a high electron density is expected around the nitrogen atom of the amino group and the oxygen atoms of the methoxy and carboxylic acid groups.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution. wuxiapptec.com Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. In 5-Amino-6-methoxynicotinic acid, the area around the carboxylic acid proton and the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, highlighting their acidic nature. The lone pairs of the pyridine nitrogen and the oxygen atoms would be associated with negative electrostatic potential. wuxiapptec.com
Prediction of Reaction Mechanisms and Energy Profiles for Chemical Transformations
Computational chemistry allows for the detailed exploration of potential reaction pathways, providing insights into the mechanisms of chemical transformations. researchgate.netresearchgate.netcsmres.co.ukrsc.org
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
For any proposed reaction involving 5-Amino-6-methoxynicotinic acid, such as electrophilic aromatic substitution or reactions at the carboxylic acid group, the corresponding transition state (TS) can be located on the potential energy surface. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed, step-by-step view of the bond-making and bond-breaking processes. researchgate.net
Computational Prediction of Regio- and Chemoselectivity
5-Amino-6-methoxynicotinic acid possesses multiple reactive sites, leading to potential issues of regio- and chemoselectivity in its reactions. Computational methods can predict the most likely outcome by comparing the activation energies of different possible reaction pathways.
For instance, in an electrophilic aromatic substitution reaction, attack could occur at different positions on the pyridine ring. By calculating the energies of the transition states for attack at each possible position, the preferred site of reaction can be determined. The position leading to the most stable intermediate and the lowest activation energy will be the favored one. The strong activating and ortho-, para-directing effects of the amino group, coupled with the ortho-directing methoxy group, would likely direct electrophiles to the C3 and C5 positions of the pyridine ring, although steric hindrance from the adjacent substituents would also play a crucial role.
Table 2: Theoretical Activation Energies for Electrophilic Bromination of 5-Amino-6-methoxynicotinic Acid
| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| C3 | 0.0 | Major Product |
| C4 | +8.5 | Minor Product |
| C5 | +2.1 | Major Product |
Note: The values in this table are hypothetical and serve to illustrate the application of computational methods in predicting regioselectivity.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of 5-Amino-6-methoxynicotinic acid are important for its interactions with other molecules.
Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and determining their relative energies. csbsju.edunih.govnih.govbeilstein-journals.orgacs.org For 5-Amino-6-methoxynicotinic acid, rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-O bond of the methoxy group will lead to different conformers. The relative energies of these conformers can be calculated to determine the most stable structure.
Molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the molecule, the accessible conformations, and its interactions with solvent molecules. This is particularly useful for understanding how the molecule might behave in a biological or solution-phase environment.
Quantitative Structure-Property Relationship (QSPR) Studies Focused on Chemical and Physical Reactivity
Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to predict the properties of chemical compounds based on their molecular structure. These models establish a mathematical correlation between the chemical structure and a specific property, such as chemical reactivity or a physical characteristic. For 5-Amino-6-methoxynicotinic acid, QSPR can be a valuable tool to estimate its behavior in various chemical and physical systems, even in the absence of extensive experimental data.
The core principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, contains the necessary information to predict its properties. These descriptors can be categorized into several types:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These are derived from the 3D coordinates of the atoms.
Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe electronic properties.
Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.
Once a set of descriptors is calculated for a series of molecules with known properties, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model.
While specific QSPR studies focused exclusively on 5-Amino-6-methoxynicotinic acid are not extensively documented in publicly available literature, the principles can be readily applied by examining studies on related nicotinic acid derivatives. For instance, QSPR studies on various nicotinic acid derivatives have successfully correlated structural features with properties like lipophilicity, which is a key determinant of a molecule's reactivity and biological interaction. akjournals.com Such studies have demonstrated strong correlations between experimentally determined retention factors (a measure of lipophilicity) and calculated descriptors. akjournals.com
To illustrate how a QSPR study for 5-Amino-6-methoxynicotinic acid and its analogs might be conducted, one could hypothesize a study on their reactivity in a specific chemical reaction, such as esterification of the carboxylic acid group. A hypothetical dataset could be generated where different substituents are placed on the nicotinic acid scaffold, and their impact on the reaction rate constant (log k) is measured.
Hypothetical QSPR Data for Nicotinic Acid Derivatives
| Compound | Substituent (R) | log k (Experimental) | Topological Descriptor (e.g., Wiener Index) | Electronic Descriptor (e.g., HOMO Energy) |
| 1 | H | -2.5 | 150 | -0.25 |
| 2 | 5-Amino | -2.1 | 165 | -0.22 |
| 3 | 6-Methoxy | -2.8 | 170 | -0.28 |
| 4 | 5-Amino-6-methoxy | -2.4 | 185 | -0.26 |
| 5 | 5-Nitro | -3.5 | 175 | -0.35 |
| 6 | 6-Chloro | -3.1 | 168 | -0.32 |
From such data, a QSPR equation could be derived, for example:
log k = c₀ + c₁(Wiener Index) + c₂(HOMO Energy)
Where c₀, c₁, and c₂ are coefficients determined by regression analysis. This equation could then be used to predict the reactivity of other, unsynthesized nicotinic acid derivatives.
Similarly, physical properties such as aqueous solubility or the octanol-water partition coefficient (logP) can be predicted using QSPR models. Good correlations have been observed between measured logK(ow) values and molecular descriptors for various compounds. nih.gov For 5-Amino-6-methoxynicotinic acid, with its amino and carboxylic acid groups, predicting its partitioning behavior is crucial for understanding its potential as a bioactive molecule.
Hypothetical QSPR Descriptors for Predicting logP of 5-Amino-6-methoxynicotinic Acid
| Descriptor Type | Descriptor Name | Calculated Value |
| Topological | Molecular Connectivity Index | 3.87 |
| Geometrical | Solvent Accessible Surface Area (SASA) | 250 Ų |
| Quantum-Chemical | Dipole Moment | 4.5 D |
| Physicochemical | Molar Refractivity | 45.2 |
These descriptors would be used in a pre-existing or newly developed QSPR model to estimate the logP of the compound. The accuracy of the prediction would depend on the quality and relevance of the training dataset used to build the model. The application of QSPR offers a rapid and cost-effective method for screening virtual libraries of compounds and prioritizing synthetic efforts towards molecules with desired reactivity and physical properties.
Emerging Research Directions and Unexplored Avenues in 5 Amino 6 Methoxynicotinic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The chemical industry's increasing focus on green chemistry principles is guiding the development of new synthetic methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents. For complex molecules like 5-Amino-6-methoxynicotinic acid, this translates into a shift away from traditional multi-step syntheses that often involve harsh conditions and stoichiometric reagents.
Recent research into the synthesis of related nicotinic acid derivatives provides a blueprint for greener approaches. For instance, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilinonicotinic acid derivatives has been reported. nih.govresearchgate.net This method involves the direct amination of 2-chloronicotinic acid with various anilines, proceeding in short reaction times (15–120 minutes) with good to excellent yields simply by heating the neat reactants. researchgate.netresearchgate.net Adapting such a solvent- and catalyst-free protocol could offer a more sustainable route to 5-Amino-6-methoxynicotinic acid, potentially starting from a precursor like 5-amino-6-chloronicotinic acid.
Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving energy efficiency. In the synthesis of methyl 2-amino-6-methoxynicotinate, a structural isomer of a 5-Amino-6-methoxynicotinic acid derivative, microwave irradiation was effectively used for both the regioselective methoxylation and the subsequent amination step, significantly reducing reaction times. thieme-connect.com The application of similar microwave-based protocols could drastically improve the efficiency and environmental footprint of synthesizing the 5-amino isomer.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Nicotinic Acid Derivatives
| Feature | Conventional Method (e.g., Ullman reaction) | Emerging Green Method |
|---|---|---|
| Catalyst | Stoichiometric copper reagent nih.gov | Catalyst-free researchgate.net |
| Solvent | High-boiling organic solvents (e.g., DMF, xylene) nih.gov | Solvent-free researchgate.net |
| Reaction Time | Long (many hours) nih.gov | Short (minutes to hours) researchgate.net |
| Energy Source | Conventional heating | Conventional heating or Microwave thieme-connect.com |
| Waste Profile | High, includes metal waste | Low, high atom economy |
Exploration of Unconventional Reaction Pathways and Catalytic Systems
The inherent electronic properties of the pyridine (B92270) ring make regioselective functionalization a persistent challenge. researchgate.net The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attacks primarily to the C2 and C4 positions. beilstein-journals.org Accessing the C3 and C5 (meta) positions often requires more innovative strategies. researchgate.net
One of the most promising unconventional pathways involves the temporary dearomatization of the pyridine ring. nih.gov This strategy reverses the ring's normal reactivity, allowing for the introduction of functional groups at positions that are otherwise inaccessible. innovations-report.com For example, a temporary dearomatization-rearomatization sequence can facilitate meta-C-H functionalization, a transformation that is extremely difficult to achieve via classical methods. nih.govinnovations-report.com Applying such a strategy could enable the direct synthesis of the 5-Amino-6-methoxynicotinic acid core from simpler, less substituted pyridines.
Other emerging areas include:
Photocatalysis: Light-driven reactions offer mild conditions for generating radical intermediates that can engage in novel C-H functionalization pathways, including those at the meta-position of pyridines. researchgate.net
Electrosynthesis: A novel electrochemical method has been demonstrated for the ring expansion of polysubstituted pyrroles into pyridines via a single-carbon insertion, offering precise positional control. scitechdaily.com
Transition-Metal Catalyzed C-H Activation: While C2 functionalization is common, recent advances have enabled the functionalization of more distant C-H bonds (C3, C4) through the design of specialized directing groups and catalytic systems. nih.gov These methods provide a direct and atom-economical route to complex pyridines. researchgate.net
Exploring these unconventional pathways could not only provide new routes to 5-Amino-6-methoxynicotinic acid itself but also enable its use as a scaffold for creating a diverse library of derivatives through late-stage functionalization.
Integration with Flow Chemistry and Automated Synthetic Platforms
The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, reproducibility, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities.
A compelling example is found in the synthesis of methyl 2-amino-6-methoxynicotinate. thieme-connect.com The final step, a debenzylation via hydrogenation, was performed using an H-Cube® flow hydrogenator. This microfluidic system allowed the reaction to be conducted safely at elevated temperature (70 °C) and pressure over a packed 10% Pd/C catalyst cartridge, resulting in a clean, high-yielding (95%) conversion. thieme-connect.com This approach avoids the hazards associated with handling hydrogen gas and pyrophoric catalysts in batch reactors.
The synthesis of 5-Amino-6-methoxynicotinic acid and its derivatives could greatly benefit from such integration. An automated, multi-step flow platform could potentially telescope several synthetic operations—such as nitration, reduction, halogenation, and nucleophilic substitution—into a single continuous sequence, minimizing manual handling and purification steps while improving process efficiency and safety.
Table 2: Advantages of Flow Chemistry for Pyridine Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Handling of hazardous reagents (e.g., H₂, pyrophoric catalysts) can be risky on a large scale. | Small reactor volumes and contained systems enhance safety, especially for highly exothermic or high-pressure reactions. thieme-connect.com |
| Process Control | Difficult to maintain uniform temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and mixing leads to higher selectivity and reproducibility. thieme-connect.com |
| Scalability | Scaling up can be non-linear and require significant redevelopment. | Scaling is achieved by running the system for longer periods ("scaling out") and is generally more predictable. |
| Purity | Often requires intermediate workup and purification steps. | Can lead to purer product streams, sometimes eliminating the need for chromatography. thieme-connect.com |
Potential for the Development of New Catalysts or Ligands Derived from Nicotinic Acid Scaffolds
Functionalized pyridines and nicotinic acids are well-established as versatile ligands in coordination chemistry and catalysis. researchgate.net The nicotinate (B505614) structure can coordinate to metal centers in various modes (monodentate, bidentate, tridentate), making it a tunable platform for catalyst design. researchgate.net For example, copper complexes of nicotinic acid have been shown to act as superoxide (B77818) dismutase mimetics, demonstrating catalytic activity in biological systems. nih.gov
5-Amino-6-methoxynicotinic acid presents an intriguing scaffold for developing new catalysts or ligands due to its multiple potential coordination sites:
The pyridine nitrogen.
The carboxylate oxygen atoms.
The C5-amino group.
The C6-methoxy oxygen.
This poly-functional nature allows for the formation of stable multidentate chelate complexes with a variety of transition metals. Such complexes could find applications in catalysis. For instance, researchers have immobilized copper-Schiff base complexes onto isonicotinic acid-functionalized magnetic nanoparticles to create recyclable catalysts for alcohol oxidation and nitrophenol reduction. rsc.org A similar strategy using 5-Amino-6-methoxynicotinic acid as the anchoring ligand could lead to novel, magnetically separable catalysts with unique activity and selectivity imparted by the specific electronic and steric environment of the ligand.
Addressing Current Challenges and Future Opportunities in Pyridine Chemistry Research
The chemistry of pyridine, while mature, still presents fundamental challenges that drive contemporary research. The primary hurdle remains the development of mild and universally applicable methods for the regioselective functionalization of the pyridine ring, particularly at the electronically disfavored meta-positions (C3 and C5). researchgate.netnih.gov Overcoming this requires moving beyond classical approaches and embracing the innovative strategies outlined above, such as C-H activation and dearomatization. beilstein-journals.orgnih.gov
The future opportunities in pyridine chemistry, and specifically for molecules like 5-Amino-6-methoxynicotinic acid, are vast:
Late-Stage Functionalization: Developing methods to directly and selectively modify the C-H bonds of the 5-Amino-6-methoxynicotinic acid core would enable the rapid generation of analog libraries for drug discovery, allowing for fine-tuning of biological activity. innovations-report.com
Novel Building Blocks: As a highly substituted and functionalized heterocycle, it serves as a valuable starting material for the synthesis of more complex fused-ring systems and polycyclic compounds. researchgate.net
Advanced Materials: The unique electronic properties and hydrogen-bonding capabilities of this molecule could be exploited in the design of functional organic materials, polymers, and metal-organic frameworks (MOFs).
Q & A
Q. What are the optimal synthetic routes for 5-Amino-6-methoxynicotinic acid, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis of 5-substituted nicotinic acid derivatives typically involves functionalization of the pyridine ring. For 5-Amino-6-methoxynicotinic acid, a two-step approach is recommended:
Amination : Start with 6-methoxynicotinic acid and introduce the amino group via nucleophilic substitution or catalytic amination.
Protection/Deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amine during subsequent reactions, followed by deprotection under mild acidic conditions .
Maximize efficiency by optimizing solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify via recrystallization in ethanol/water .
Q. Which spectroscopic techniques are most effective for characterizing 5-Amino-6-methoxynicotinic acid, and what key spectral markers should researchers prioritize?
- Methodological Answer : Prioritize the following techniques:
- 1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine H2/H4) and methoxy group (δ ~3.8–4.0 ppm). The amino group may show broad peaks at δ 5.5–6.5 ppm unless protected .
- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and methoxy (C-O: 1250 cm⁻¹) functionalities .
- Mass Spectrometry (ESI-MS) : Look for [M+H]+ at m/z 169.1 (calculated molecular weight: 168.13 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of 5-Amino-6-methoxynicotinic acid across different studies?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:
- Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane 5:95) followed by recrystallization.
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify exact melting points (literature range: 270–290°C for similar compounds; compare with experimental data) .
- Solubility Studies : Test solubility in DMSO, water (pH-adjusted), and ethanol under controlled temperatures (25°C vs. 37°C) . Document all conditions to enable cross-study validation.
Q. What strategies ensure regioselectivity when introducing functional groups to the pyridine ring of 5-Amino-6-methoxynicotinic acid?
- Methodological Answer : Regioselectivity is critical for modifying the pyridine ring. Key strategies include:
- Directing Groups : Use the methoxy group at position 6 to direct electrophilic substitution to position 5. For example, nitration with HNO3/H2SO4 at 0°C favors position 5 due to the electron-donating methoxy group .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd(PPh3)4 to introduce aryl/alkyl groups at position 2 or 4. Pre-activate the boronic ester partner to enhance yield .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
